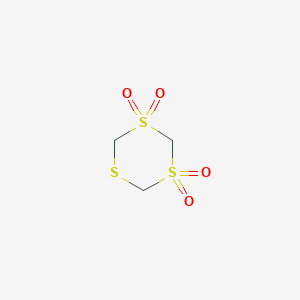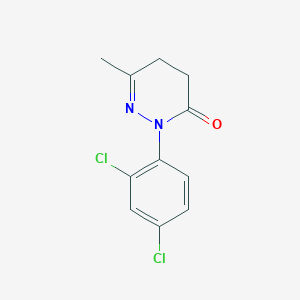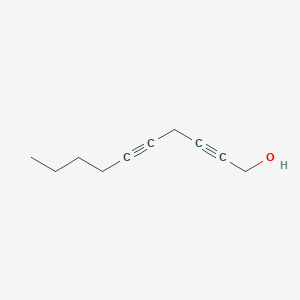
Deca-2,5-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-2,5-diyn-1-OL is an organic compound with the molecular formula C10H14O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) at the first carbon position. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deca-2,5-diyn-1-OL can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with diisopropylamine and copper iodide in tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is extracted using diethyl ether and purified through silica gel filtration .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis starting from readily available materials. The process often requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Deca-2,5-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Deca-2,5-diyn-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of Deca-2,5-diyn-1-OL involves its interaction with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in multiple chemical reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deca-4,6-diyn-1-OL: Another compound with similar structure but different positions of triple bonds.
Decadienoic acid: Contains double bonds instead of triple bonds and has different chemical properties.
Propriétés
Numéro CAS |
13488-11-4 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
deca-2,5-diyn-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7,10H2,1H3 |
Clé InChI |
DAZHZGDROULXBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
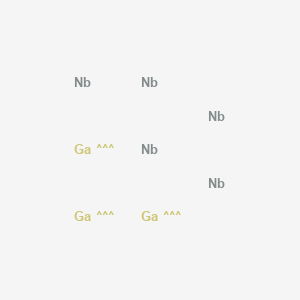

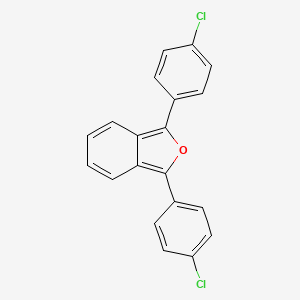


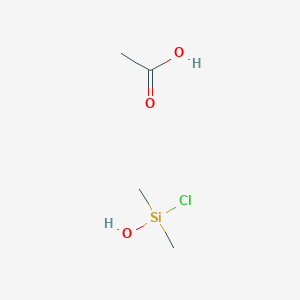
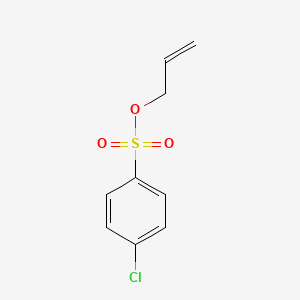

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
